![molecular formula C21H20ClN3O5S B2464011 4-[({2-[3-(4-クロロフェニル)-6-オキソピリダジン-1(6H)-イル]エチル}アミノ)スルホニル]安息香酸エチル CAS No. 921513-72-6](/img/structure/B2464011.png)
4-[({2-[3-(4-クロロフェニル)-6-オキソピリダジン-1(6H)-イル]エチル}アミノ)スルホニル]安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a chlorophenyl group, and a pyridazinone moiety
科学的研究の応用
Ethyl 4-({2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyridazinone Core: This can be achieved by reacting 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to form the pyridazinone ring.
Sulfonamide Formation: The pyridazinone intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a sulfonyl chloride to form the sulfonamide linkage.
Final Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl 4-({2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
作用機序
The mechanism of action of Ethyl 4-({2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation by decreasing the production of prostaglandins.
類似化合物との比較
Similar Compounds
- Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate
- Ethyl 3-(4-chlorophenyl)acrylate
Uniqueness
Ethyl 4-({2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridazinone moiety, in particular, is less common and provides unique interactions with biological targets compared to more common structures like indoles or benzothiazoles.
特性
IUPAC Name |
ethyl 4-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S/c1-2-30-21(27)16-5-9-18(10-6-16)31(28,29)23-13-14-25-20(26)12-11-19(24-25)15-3-7-17(22)8-4-15/h3-12,23H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUHRAKKNDAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)
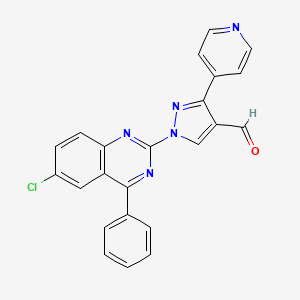
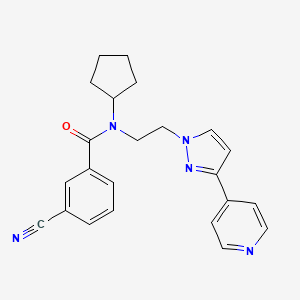
![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2463932.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)
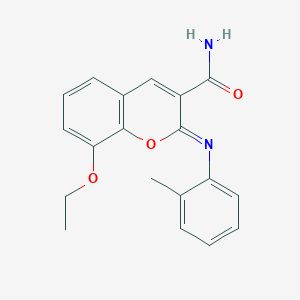
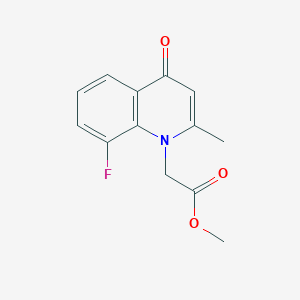
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B2463937.png)
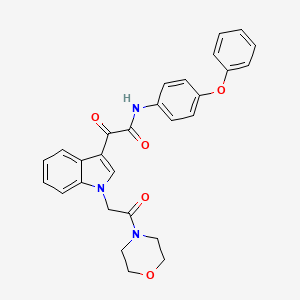
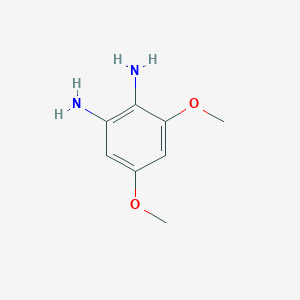

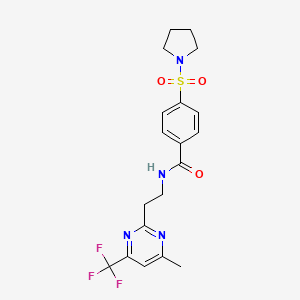
![N-(2,3-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2463949.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2463951.png)
